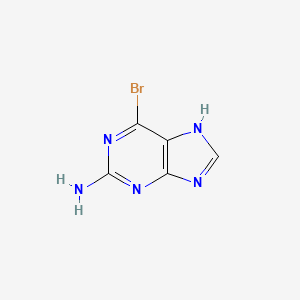

2-Amino-6-bromopurine

Description

Overview of Purine (B94841) Derivatives in Chemical Biology

Purines are fundamental heterocyclic aromatic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. rsc.org They are ubiquitous in nature and form the backbone of essential biomolecules such as the nucleic acid bases adenine (B156593) and guanine (B1146940), which are integral components of DNA and RNA. rsc.orgavcr.cz Beyond their role in genetics, purine derivatives are crucial for various cellular processes. They are key components of cofactors like NADH, FAD, and ATP, which are vital for metabolism and energy transfer. avcr.cz Furthermore, purines and their derivatives act as signaling molecules in intracellular transduction pathways and as neurotransmitters. rsc.orgavcr.cz

The diverse biological roles of purines have made their derivatives a major focus of research in medicinal chemistry and chemical biology. rsc.orgavcr.cz Scientists have extensively explored modifications of the purine scaffold to develop novel therapeutic agents. avcr.cz These efforts have led to the discovery of numerous biologically active compounds, including antiviral and anticancer drugs. avcr.czontosight.ai The ability to introduce various functional groups onto the purine core allows for the fine-tuning of their biological activity, making them a versatile platform for drug discovery. ontosight.ai

Significance of Halogenated Purines in Research

The introduction of halogen atoms, such as bromine, into the purine structure has proven to be a particularly effective strategy for creating compounds with enhanced or novel biological activities. nih.gov Halogenation can significantly alter the electronic properties, lipophilicity, and steric profile of the purine molecule, thereby influencing its interaction with biological targets like enzymes and receptors. iucr.org

Halogenated purines, including 2-Amino-6-bromopurine, are key intermediates in the synthesis of a variety of bioactive molecules. dtic.milkoreascience.kr For instance, they serve as precursors for nucleoside analogs with antiviral properties, including activity against the human immunodeficiency virus (HIV). The bromine atom at the 6-position is a versatile handle for further chemical modifications, such as cross-coupling reactions, which enable the introduction of diverse substituents to create libraries of compounds for biological screening. avcr.cz Research has shown that 9-alkylated-6-halogenated and 2,6-dihalogenated purines exhibit notable antiproliferative activity against cancer cells. nih.gov

The study of halogenated purines has also contributed to our understanding of fundamental biological processes. For example, the stacking interactions of halogenated bases in nucleic acids have been a subject of interest, with studies suggesting that halogen substituents can enhance these interactions. iucr.org

Historical Context of this compound Studies

The synthesis of this compound is often achieved through the treatment of 2-amino-6-chloropurine (B14584) with a bromide source. sigmaaldrich.com This halogen exchange reaction is a common method for preparing this key intermediate. koreascience.kr Early research focused on establishing efficient synthetic routes and characterizing the compound's fundamental chemical and physical properties.

Over time, the focus of research on this compound has expanded significantly. It has been identified as a substrate for enzymes like adenine deaminase, indicating its interaction with purine metabolic pathways. sigmaaldrich.comchemicalbook.com More recent studies have explored its potential in medicinal chemistry. For example, it has been used as a building block for the synthesis of compounds with selective apoptotic effects in certain cancer cells. Its utility has also been demonstrated in the development of materials, such as in the synthesis of novel purine-based polymers through Stille cross-coupling reactions. dtic.mil The ongoing investigation of this compound and its derivatives continues to yield valuable insights and potential applications in various scientific fields.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₅ | nih.gov |

| Molecular Weight | 214.02 g/mol | nih.gov |

| Melting Point | >350 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| CAS Number | 82499-03-4 | nih.govchemicalbook.com |

| IUPAC Name | 6-bromo-7H-purin-2-amine | nih.gov |

| InChI Key | HPGBGNVPUMCKPM-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGBGNVPUMCKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422006 | |

| Record name | 2-Amino-6-bromopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-03-4 | |

| Record name | 2-Amino-6-bromopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82499-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82499-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Bromopurine and Its Precursors

Bromination Reactions in Purine (B94841) Synthesis

Direct bromination offers a route to halogenated purines, but achieving selectivity at the desired position is a significant consideration in the design of the synthetic pathway.

The structure of the purine ring, consisting of an electron-rich imidazole (B134444) fused to an electron-deficient pyrimidine (B1678525) ring, dictates the reactivity towards electrophiles. mdpi.com Consequently, electrophilic bromination of purines often occurs preferentially at the C-8 position of the imidazole ring. mdpi.comresearchgate.net

Direct electrophilic bromination of a precursor like 2-aminopurine (B61359) at the C-6 position is less common due to this inherent reactivity. However, selective bromination at C-6 can be accomplished under carefully controlled reaction conditions. This involves managing the reactivity of the bromine source and the reaction environment to favor substitution on the pyrimidine ring over the imidazole ring. Alternative strategies can also involve the cyclocondensation of appropriately substituted and pre-brominated pyrimidine or imidazole precursors to construct the desired purine ring system.

A variety of bromine sources are utilized in purine synthesis, with the choice depending on the specific substrate and desired outcome. For direct bromination, elemental bromine (Br₂) is a common reagent, often dissolved in a solvent like acetic acid or water. rsc.org The reaction is typically conducted at low temperatures with dropwise addition of the bromine to control the reaction rate and minimize side products.

Other brominating agents used in purine chemistry include N-bromosuccinimide (NBS) and phosphorus tribromide (PBr₃). rsc.orggoogle.com While these reagents are effective for introducing bromine onto the purine scaffold, they are frequently associated with bromination at the C-8 position. rsc.org For instance, reacting 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione with NBS in DMF results in C-8 bromination. rsc.org The synthesis of 2-amino-6-bromopurine has been reported using phosphorus tribromide in N,N-dimethylformamide, starting from guanine (B1146940). google.com

Synthesis from 2-Amino-6-chloropurine (B14584) Precursors

A more widely adopted and often higher-yielding method for preparing this compound involves starting with a pre-functionalized precursor, 2-amino-6-chloropurine. This commercially available compound serves as a robust starting material for a halogen exchange reaction. redalyc.org

The conversion of 2-amino-6-chloropurine to this compound is a classic example of a halogen exchange (Halex) reaction. In this nucleophilic aromatic substitution, the more reactive chloro group at the C-6 position is displaced by a bromide ion. chemicalbook.com This method is efficient and avoids the regioselectivity issues associated with direct bromination of the purine core.

Potassium bromide (KBr) is a commonly used and cost-effective source of bromide ions for the halogen exchange reaction with 2-amino-6-chloropurine. chemicalbook.comkoreascience.kr The reaction involves heating 2-amino-6-chloropurine with an excess of potassium bromide in a suitable polar solvent. The use of KBr is a well-established procedure for producing various 2-amino-6-halogenopurines. koreascience.kr

The efficiency and yield of the halogen exchange reaction are dependent on several key parameters, including solvent, temperature, and reaction time. Optimization of these factors is crucial for developing a practical and scalable synthesis.

A typical procedure involves dissolving 2-amino-6-chloropurine in a polar solvent, such as dimethylformamide (DMF) or water, with an excess of potassium bromide. The reaction mixture is then heated for several hours to drive the substitution. The reaction temperature is a critical variable, with typical ranges falling between 50°C and 120°C. google.com For example, when N,N-dimethylaniline is used as the solvent, a preferred temperature range is 70°C to 90°C. google.com The reaction is generally monitored and allowed to proceed for 1 to 10 hours to ensure completion. google.com Upon cooling, the product, this compound, can be isolated through standard techniques like filtration and then purified by recrystallization.

The following table summarizes typical parameters for the halogen exchange synthesis:

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2-Amino-6-chloropurine | |

| Bromine Source | Potassium Bromide (KBr) | chemicalbook.comkoreascience.kr |

| Solvents | Dimethylformamide (DMF), Water, N,N-dimethylaniline | google.com |

| Temperature | 80–120°C (in DMF/Water); 70–90°C (in N,N-dimethylaniline) | google.com |

| Reaction Time | 1 to 10 hours | google.com |

| Workup | Filtration, Extraction, Recrystallization |

Alternative Synthetic Routes to 2-Amino-6-chloropurine

2-amino-6-chloropurine serves as a vital intermediate in the synthesis of various purine derivatives, including antiviral nucleoside analogues. googleapis.com Its preparation has been approached through several synthetic strategies, primarily utilizing guanine as the starting material.

The direct chlorination of guanine presents a common and direct pathway to 2-amino-6-chloropurine. google.com However, this conversion is not without its challenges, largely due to the low solubility and reactivity of guanine. google.com

A prevalent method for the synthesis of 2-amino-6-chloropurine involves the reaction of guanine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction is typically conducted in a polar, inert organic solvent such as acetonitrile (B52724). googleapis.com The process generally requires elevated temperatures, often at the reflux temperature of the solvent, to proceed effectively. googleapis.comgoogle.com For instance, a mixture of guanine, a catalyst, phosphorus oxychloride, and acetonitrile can be heated under reflux for several hours to yield the desired product. google.com In some procedures, the reaction mixture is subjected to ultrasonication at elevated temperatures (e.g., 60°C) before being heated to reflux. google.com

To overcome the low solubility and reactivity of guanine, phase transfer catalysts are employed. google.comgoogle.com Tetra-substituted ammonium (B1175870) chlorides, particularly tetraethylammonium (B1195904) chloride, are frequently used for this purpose. googleapis.comgoogle.com These catalysts facilitate the reaction between the solid guanine phase and the liquid chlorinating agent phase. The catalyst is typically used in amounts ranging from 1 to 3 equivalents relative to the guanine. googleapis.com The presence of the phase transfer catalyst is crucial for the chlorination to occur. google.com While this method enables the direct conversion, yields can be modest, reportedly in the range of 30-42%, which has limited its industrial applicability due to the high cost of the catalyst. google.com Research has shown that using methyltriethylammonium chloride as the phase transfer catalyst can reduce the required amount of phosphorus oxychloride and shorten the reaction time. google.com One-step synthesis methods using guanine and phosphorus oxychloride with tetraethylammonium chloride in acetonitrile have reported yields of around 72.1%. researchgate.net

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Key Conditions | Yield | Reference |

| Guanine | Phosphorus Oxychloride | Tetraethylammonium Chloride | Acetonitrile | Reflux for 70 min | 42% | google.com |

| Guanine | Phosphorus Oxychloride | Tetraethylammonium Chloride | Acetonitrile | Ultrasonic bath at 60°C for 2h, then reflux for 90 min | 30% | google.com |

| 2,9-Diacetyl Guanine | Phosphorus Oxychloride | Triethylmethylammonium Chloride | Acetonitrile | Heated to 50°C, stirred for 4h, then hydrolysis | 74.6% | google.com |

| Guanine | Phosphorus Oxychloride | Tetraethylammonium Chloride | Acetonitrile | Not specified | 72.1% | researchgate.net |

To improve yields and overcome the challenges of direct chlorination, multi-step synthetic pathways have been developed. A common strategy involves the acylation of guanine prior to chlorination. google.comgoogle.com

One such pathway involves:

Acylation: Guanine is first reacted with an acylating agent, like acetic anhydride, to form a diacylated derivative, such as 2,9-diacetylguanine. google.comgoogle.com This step increases the solubility of the starting material in organic solvents.

Chlorination: The resulting 2,9-diacetylguanine is then chlorinated with phosphorus oxychloride. google.comgoogle.com This reaction often still employs a phase transfer catalyst containing chloride ions. google.com

Hydrolysis: The final step is the removal of the acyl groups by hydrolysis to yield 2-amino-6-chloropurine. google.comgoogle.com This hydrolysis can be performed using an aqueous base like sodium hydroxide. google.com

Another alternative route avoids the direct use of guanine and instead builds the purine ring from a pyrimidine intermediate. One such method uses 4-chloro-5,6-dinitropyrimidine-2-amine as an intermediate, which then undergoes cyclization to form 2-amino-6-chloropurine. google.com This pathway is reported to have fewer steps, high product yield and purity, making it suitable for industrial production. google.com Other multi-step processes start from materials like 2,4,5-triamino-6-hydroxypyrimidine or 2,4,5-triamino-6-chloropyrimidine, followed by cyclization. google.comgoogle.com

The primary challenges in the synthesis of 2-amino-6-chloropurine are associated with the properties of the starting material, guanine, and the harshness of the reaction conditions.

Challenges:

Low Solubility of Guanine: Guanine is poorly soluble in most organic solvents, which hinders its reactivity and leads to low yields. google.com

Reaction Conditions: The use of reagents like phosphorus oxychloride requires careful handling.

Byproduct Formation: Undesired side reactions can occur, complicating the purification process.

Cost: The use of expensive phase transfer catalysts in large quantities can make the process economically unviable for large-scale production. google.com

Advancements:

Acyl Protection: The introduction of acyl groups on guanine before chlorination improves solubility and subsequent reaction yields, with reported yields between 55% and 75%. google.com

Alternative Intermediates: Synthesizing the purine ring from pyrimidine precursors offers a way to bypass the issues related to guanine's solubility. google.com For example, a route starting from 2-amino-5,6-dinitropyrimidin-4-ol, followed by chlorination and cyclization using a specific SnCl₂/AlCl₃ catalyst combination, has been shown to produce high yields. google.com

New Reaction Systems: The development of one-step methods under the influence of catalysts like tetraethylammonium chloride has aimed to create more efficient and reasonable production processes. researchgate.net Another approach involves using ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, and liquid ammonia (B1221849) to generate an intermediate that is then cyclized with formic acid, offering a route with inexpensive raw materials and fewer reaction steps. google.compatsnap.com

Guanine as Starting Material

Functionalization at C-8 Position of Purines via Lithiation

The C-8 position of the purine ring is a key site for synthetic modification. A powerful method for introducing a variety of functional groups at this position is through direct C-H bond activation via lithiation. exlibrisgroup.comresearchgate.net This technique involves the deprotonation of the C-8 hydrogen using a strong, non-nucleophilic base, typically an organolithium reagent like lithium diisopropylamide (LDA). mdpi.com

The process generally involves dissolving a 9-substituted 2-amino-6-chloropurine derivative in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooling it to a low temperature (e.g., -78 °C). mdpi.com LDA is then added to generate the C-8 lithiated species. mdpi.com This highly reactive intermediate can then be quenched with various electrophiles to introduce different substituents. For example, it can be halogenated, alkylated, or formylated. exlibrisgroup.comresearchgate.net

A critical aspect of this methodology is the need for protection of certain functional groups on the purine ring. Specifically, the N2-amino group of 2-amino-6-chloropurine often requires protection, for example, with a tetrahydropyranyl (THP) group. exlibrisgroup.com Research has shown that attempting the lithiation of unprotected 2-amino-6-chloropurines can lead to an undesirable ring-opening of the pyrimidine portion of the purine structure. exlibrisgroup.comresearchgate.net The sugar hydroxyl groups of purine nucleosides also require protection, often as silyl (B83357) ethers, before lithiation can be successfully performed. mdpi.com

| Purine Substrate | Protecting Group | Base | Electrophile | C-8 Functionalization | Reference |

| 9-Substituted 2-amino-6-chloropurines | N2-THP | LDA | Halogenating agents, Alkyl halides, Formylating agents | Halogenation, Alkylation, Formylation | exlibrisgroup.com |

| Silyl-protected adenosine (B11128) | Silyl ethers | LDA | Methyl Iodide (MeI) | Methylation | mdpi.com |

| MOM-protected purines | Methoxymethyl (MOM) | TMPZnCl·LiCl | Iodine | Iodination | mdpi.com |

Introduction of Bromine via C-8 Lithiation

A key strategy for the functionalization of purines is through lithiation, which takes advantage of the acidic nature of the C-8 proton. researchgate.netresearchgate.net This method allows for the introduction of various electrophiles, including bromine, at this position. The process typically involves treating a protected purine derivative with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate a C-8 lithiated species. researchgate.netuio.no The resulting organolithium intermediate is then quenched with an electrophilic bromine source. uio.no

It is important to note that for purines containing other reactive sites, such as an amino group, protection is often necessary to prevent side reactions. exlibrisgroup.comresearchgate.net For instance, lithiation of unprotected 2-amino-6-chloropurines can lead to the opening of the pyrimidine ring. exlibrisgroup.comresearchgate.netresearchgate.net

Trapping with Bromine-Containing Reagents (e.g., CCl2BrCCl2Br)

Once the C-8 lithiated purine is formed, it is reacted with a suitable bromine-containing electrophile to introduce the bromine atom. A commonly used reagent for this purpose is 1,2-dibromo-1,1,2,2-tetrachloroethane (CCl2BrCCl2Br). researchgate.netnih.gov This reagent effectively transfers a bromine atom to the lithiated carbon. For example, in the synthesis of 8-bromo-2-amino-6-chloropurine derivatives, the C-8 lithiated intermediate of a protected 2-amino-6-chloropurine is trapped with CCl2BrCCl2Br. researchgate.netnih.gov This specific method has been employed for substrates containing functionalities that are sensitive to elemental bromine, such as an alkene. nih.gov

Other bromine sources that can be utilized in similar halogenation reactions include molecular bromine (Br2) and cyanogen (B1215507) bromide. uio.no The choice of the brominating agent can depend on the specific substrate and the desired reaction conditions.

Considerations for Protecting Groups in Synthesis

Protection of Amino Groups (e.g., Formyl, Dibutylamidine)

The exocyclic amino group at the C-2 position of the purine ring is nucleophilic and can interfere with reactions at other sites. Therefore, it is often necessary to protect it. The selection of the protecting group is crucial, as it must be stable under the reaction conditions for other transformations but readily removable at a later stage. researchgate.net

For the synthesis of purine derivatives, a combination of protecting groups can be employed to differentiate the reactivity of multiple amino groups. For instance, in the synthesis of purine-2,6-diamine nucleosides, a formyl group has been used to protect the 2-amino group, while a dibutylamidine group protects the 6-amino group. researchgate.net This strategy allows for selective reactions at other positions of the purine ring. The formyl group is known to be labile enough for easy removal under specific conditions. researchgate.net

Deprotection Strategies

The final step in many synthetic sequences is the removal of the protecting groups to unveil the target molecule. The conditions for deprotection must be carefully chosen to avoid degradation of the final product. google.com

For the aforementioned formyl and dibutylamidine protecting groups, a common deprotection strategy involves treatment with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours. researchgate.net This method effectively removes both groups. researchgate.net

In syntheses involving other protecting groups, such as the tert-Butoxycarbonyl (t-Boc) group often used for protecting the amino group of a backbone in peptide nucleic acid (PNA) synthesis, strong acids like trifluoroacetic acid are required for removal. google.com However, such harsh conditions can be detrimental to sensitive molecules. google.com Therefore, the development of protecting groups that can be removed under milder conditions is an ongoing area of research. google.com

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing the yield and ensuring the purity of the final product are paramount in any synthetic protocol. This involves careful consideration of reaction conditions and the use of appropriate analytical techniques for purification and characterization.

Several factors can influence the yield of this compound and its precursors. For instance, in the synthesis of 2-amino-6-halogenopurines, the reaction temperature and duration are critical parameters that need to be optimized. google.com A patent describes a method for producing 2-amino-6-halogenopurines in high yield by using a specific synthesis intermediate. google.com In another example, the synthesis of the ribonucleoside of 2-amino-6-chloropurine was achieved in a 76% yield through an enzymatic approach, where low phosphate (B84403) concentrations were found to be optimal for product formation. nih.gov

Purity assessment is typically carried out using a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of the synthesized compound. thermofisher.comavantorsciences.comvwr.com Elemental analysis provides information on the elemental composition of the molecule, which can be compared with the calculated theoretical values. google.comkoreascience.kr Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the final product. koreascience.krnih.gov For instance, 1H NMR provides information about the chemical environment of the protons in the molecule, while MS gives the mass-to-charge ratio of the molecular ion and its fragments. koreascience.krnih.gov

The following table provides an example of analytical data used for the characterization of this compound:

| Analysis Type | Data |

| Elemental Analysis | Found: C: 28.06%, H: 1.88%, N: 32.72%, Br: 37.33% Calculated: C: 28.03%, H: 1.86%, Br: 37.35%, N: 32.71% koreascience.kr |

| Mass Spectrometry (MS) | m/z 213.15 (M-) koreascience.kr |

| 1H NMR (DMSO-d6) | δ 5.75 (m, 3H, NH2 and NH), 8.03 (m, 1H, CH) koreascience.kr |

| Purity (HPLC) | ≥97.5% thermofisher.com |

Derivatization and Analog Development of 2 Amino 6 Bromopurine

Synthesis of Nucleoside Analogs of 2-Amino-6-bromopurine

The synthesis of nucleoside analogs from this compound involves the attachment of a sugar moiety, such as a ribose, deoxyribose, or dideoxyribose, to the N-9 position of the purine (B94841) base. These analogs are crucial for biological evaluation as they mimic naturally occurring nucleosides. 6-bromopurine nucleosides are valuable reagents for the synthesis of various nucleoside analogues. nih.gov

Glycosylation Procedures

Glycosylation is a fundamental process for creating the N-glycosidic bond between the purine base and a sugar. Direct glycosylation methods are employed to synthesize these nucleoside analogs. For instance, the sodium salt method involves reacting a protected purine derivative with a protected sugar halide. nih.gov While specific examples for this compound are not detailed, the general strategy is applicable. The Vorbrüggen method, which uses silylated heterocyclic bases and a Lewis acid catalyst like SnCl₄ or TiCl₄, is another common approach, although it often leads to a mixture of N-7 and N-9 isomers. nih.gov The primary goal in these procedures is to achieve regioselective glycosylation at the desired N-9 position. nih.gov

Enzymatic methods also offer a highly selective alternative for nucleoside synthesis. Nucleoside 2′-deoxyribosyltransferases (NDTs) can catalyze the formation of nucleoside analogs through nucleobase exchange, ensuring stereoselective synthesis of the β-anomer. nih.gov Similarly, purine nucleoside phosphorylase (PNP) is used in transglycosylation reactions to produce nucleosides. researchgate.netmdpi.com

Formation of 2′-Deoxyribonucleosides

The synthesis of 2'-deoxyribonucleosides of purine analogs is of significant interest. One reported method involves the direct synthesis of 3',5'-di-O-acetyl-6-bromopurine-2'-deoxyribonucleoside, which can then be used in substitution reactions. nih.gov Another established approach is the direct glycosylation of a protected purine with a 2-deoxy sugar derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, using the sodium salt method to form the desired 2'-deoxynucleoside. nih.gov

Enzymatic synthesis provides a powerful tool for creating 2'-deoxyribonucleoside analogues. Nucleoside transglycosylase-2 and other enzymes can be used for the biocatalytic preparation of these high-value compounds, often avoiding the complex protection and deprotection steps required in chemical synthesis. nih.gov

Preparation of 2′,3′-Dideoxynucleosides

2',3'-Dideoxynucleosides are a critical class of antiviral agents. Their synthesis from ribonucleoside precursors involves several key steps. A common strategy begins with the conversion of a 5'-protected ribonucleoside into a 2',3'-O-thionocarbonate, which then undergoes a Corey-Winter elimination to create a 2',3'-unsaturated (ene) intermediate. fiu.edu Subsequent catalytic hydrogenation of this ene-derivative yields the final 2',3'-dideoxynucleoside. fiu.edunih.gov

An alternative route involves treating an unprotected ribonucleoside with α-acetoxyisobutyryl bromide to form a trans 2',3'-bromohydrin acetate (B1210297) mixture. This mixture then undergoes reductive elimination using a zinc-copper couple or zinc/acetic acid to produce the 2',3'-ene intermediate, which is then hydrogenated to the desired dideoxynucleoside. fiu.edu These multistep protocols are essential for accessing 2',3'-dideoxynucleoside analogs of substituted purines. nih.gov

Modifications at the N-9 Position of Purines

Alkylation at the N-9 position of the purine ring is a key strategy for creating a diverse range of analogs, including important acyclic and carbocyclic nucleosides.

N-Alkylation Strategies

Direct alkylation of 2-amino-6-substituted purines with alkyl halides under basic conditions is a common method, though it often results in a mixture of N-9 and N-7 isomers. nih.gov To improve regioselectivity for the N-9 position, various strategies have been developed. Microwave-assisted alkylation has been shown to produce N-9 alkylated derivatives regioselectively and in high yields. ub.edu For example, the reaction of 2-amino-6-chloropurine (B14584) with benzyl bromide under microwave irradiation at 50°C yielded the N-9 product with high selectivity. ub.edu

Another approach is the Sᵣₙ1 radical reaction, which has been demonstrated to be highly selective for N-9 alkylation. The reaction of 2-amino-6-chloropurine with gem-bromo-nitro derivatives under photostimulation results in high yields of the N-9 alkylated products. tandfonline.com

| Alkylating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Cyclopentyl bromide | (Bu)4NOH, Microwave, 60°C, 30 min | N9-cyclopentyl-2-amino-6-chloropurine | 85% | ub.edu |

| Benzyl bromide | (Bu)4NOH, Acetonitrile (B52724), Microwave, 50°C, 30 min | N9-benzyl-2-amino-6-chloropurine | 88% (N-9) | ub.edu |

| 2-bromo-2-nitropropane | Photostimulation, DMSO/CH3CN | N9-(2-nitropropan-2-yl)-2-amino-6-chloropurine | High Yield | tandfonline.com |

| Bromomethylcyclohexane | K2CO3, DMF | N9- and N7-isomers | Good Selectivity for N-9 | researchgate.net |

Mitsunobu Reactions in N-Alkylation

The Mitsunobu reaction is a powerful and highly N-9 selective method for the alkylation of purines with primary and secondary alcohols. researchgate.netorganic-chemistry.org This reaction typically involves an alcohol, triphenylphosphine (TPP), and an azodicarboxylate such as diethylazodicarboxylate (DEAD). organic-chemistry.org The reaction proceeds through the activation of the alcohol by the TPP/DEAD system, followed by nucleophilic attack by the purine, leading to clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org

This method has been successfully applied to the synthesis of various carbocyclic and acyclic guanosine (B1672433) analogs starting from 2-amino-6-chloropurine. researchgate.netclockss.org Despite the low solubility of 2-amino-6-chloropurine in typical organic solvents like THF, the reaction proceeds efficiently, yielding the N-9 substituted products. clockss.org The use of the Mitsunobu reaction provides a convenient, one-step route to stereospecific N-9 alkylation. clockss.org

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylmethanol | TPP, DEAD | N9-(cyclohexylmethyl)-2-amino-6-chloropurine | - | researchgate.net |

| (Z)-4-(tert-Butyldimethylsilyloxy)but-2-en-1-ol | TPP, DEAD, THF | N9-((Z)-4-(tert-Butyldimethylsilyloxy)but-2-en-1-yl)-2-amino-6-chloropurine | 67% | clockss.org |

| (1R,4S)-4-(tert-Butyldimethylsilyloxymethyl)cyclopent-2-en-1-ol | TPP, DEAD, THF | N9-((1R,4S)-4-(tert-Butyldimethylsilyloxymethyl)cyclopent-2-en-1-yl)-2-amino-6-chloropurine | 56% | clockss.org |

Synthesis of Biologically Active Derivatives

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly guanine (B1146940) nucleoside analogues with potential therapeutic applications. google.com The bromine atom at the 6-position of the purine ring is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of a library of derivatives. These derivatives have been explored for their potential as antiviral and antifungal agents. google.comredalyc.org

A primary route for creating these derivatives involves the reaction of this compound with different nucleophiles. For instance, it can be synthesized by reacting 2-amino-6-chloropurine with a bromide source. sigmaaldrich.comsigmaaldrich.com This highlights the interchangeability of halogens at the 6-position, which is a common strategy in purine chemistry. The resulting this compound can then be further modified.

Research has shown the synthesis of a series of 6-substituted purines starting from the analogous 2-amino-6-chloropurine. researchgate.net These syntheses involve reactions with various amines and mercaptans to displace the halogen. The resulting compounds have been screened for biological activities, with some showing promising antifungal properties against species like Bacillus subtilis, Aspergillus niger, and Candida tropicalis. redalyc.orgresearchgate.net This approach of modifying the 6-position is directly applicable to this compound for creating novel compounds with potential antimicrobial activity.

Furthermore, 2-amino-6-halogenopurines are well-established precursors for guanine nucleoside analogues that are effective as antiviral agents. google.com The synthesis process typically involves coupling the halogenated purine base with a protected sugar moiety, followed by further chemical transformations to yield the final active nucleoside. The development of these antiviral compounds is a significant area of research where this compound plays a role as a key building block. google.com

Table 1: Examples of Biologically Active Derivatives Synthesized from 2-Amino-6-halopurines

| Starting Material | Reagent/Reaction Type | Derivative Class | Potential Biological Activity |

|---|---|---|---|

| 2-Amino-6-chloropurine | Various amines, DMF | 6-amino substituted purines | Antifungal redalyc.orgresearchgate.net |

| 2-Amino-6-chloropurine | Benzyl mercaptan, DMF | 6-thio substituted purines | Antifungal researchgate.net |

| 2-Amino-6-halogenopurine | Protected sugar moieties | Guanine nucleoside analogues | Antiviral google.com |

| 2-Amino-6-chloropurine | Amino acid amides | C6-substituted purine arabinonucleosides | Antiproliferative mdpi.com |

Fluorescent Analogs and Probes

The purine scaffold, particularly that of 2-aminopurine (B61359), is known for its intrinsic fluorescent properties, which makes it a valuable tool in molecular biology for probing nucleic acid structure and dynamics. wikipedia.org 2-aminopurine (2AP), an analog of adenine (B156593), is a widely used fluorescent probe whose fluorescence is sensitive to its local environment, particularly to stacking interactions with adjacent bases in DNA and RNA. nih.gov This sensitivity allows it to be used to monitor conformational changes in nucleic acids and their complexes with proteins, such as DNA polymerases. nih.gov

While 2-aminopurine itself is a well-established fluorescent marker, the derivatization of this core structure, including the introduction of a bromine atom at the 6-position, opens avenues for developing more specialized probes. The bromine atom in this compound can serve as a reactive site for the attachment of other molecules, including different fluorophores, to create novel probes with tailored spectroscopic properties.

The development of fluorescent probes often involves creating molecules whose emission properties change upon interaction with a specific biological target, such as an enzyme or a specific nucleic acid sequence. nih.govrsc.org Etheno-derivatives of 2-aminopurine, for example, are known to be highly fluorescent and can be synthesized to act as substrates or inhibitors for enzymes like purine-nucleoside phosphorylase. researchgate.net This indicates that modifications to the purine ring system can yield powerful fluorescent tools for studying enzyme activity.

The general strategy for creating such probes involves linking a recognition element (which binds the target) to a fluorophore. nih.gov In the context of this compound, the purine ring itself can act as the recognition element for certain enzymes or nucleic acid structures, while its inherent fluorescence, potentially modulated by the 6-bromo substitution, provides the reporting signal. Alternatively, the bromine can be displaced to attach a different fluorescent reporter group, creating a new molecular probe. The development of libraries of such probes allows for the screening and discovery of new tools for imaging and diagnostics in various diseases. rsc.org

Table 2: Characteristics of Purine-Based Fluorescent Probes

| Probe Base | Key Feature | Application | Principle of Detection |

|---|---|---|---|

| 2-Aminopurine (2AP) | Intrinsic fluorescence | Studying DNA/RNA conformation and protein interactions nih.gov | Fluorescence is quenched when stacked with adjacent bases, providing a signal for conformational changes nih.gov |

| Etheno-derivatives of 2-aminopurine | Highly fluorescent | Probing enzyme activity (e.g., purine-nucleoside phosphorylase) researchgate.net | Changes in fluorescence upon enzymatic conversion or binding |

| General Purine Analogs | Can be functionalized | Development of probes for enzymes and bioimaging nih.govrsc.org | Target binding or enzymatic cleavage unquenches or shifts the fluorescence signal |

Spectroscopic and Structural Characterization in Research

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

The analysis of 2-Amino-6-bromopurine by Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-IR spectroscopy has been documented. nih.gov FT-IR spectroscopy of the compound has been performed using a Bruker Tensor 27 FT-IR instrument with the sample prepared in a potassium bromide (KBr) pellet. nih.gov For ATR-IR analysis, the same instrument model, a Bruker Tensor 27 FT-IR, was utilized with an ATR-Neat technique, employing a DuraSamplIR II accessory. nih.gov These techniques allow for the examination of the sample in its solid state, providing a comprehensive vibrational spectrum.

Detailed vibrational assignments for this compound are not extensively published. However, significant insights can be drawn from studies on the structurally analogous compound, 2-amino-6-chloropurine (B14584), given the minor difference between a bromine and a chlorine substituent on the purine (B94841) ring. researchgate.netnih.gov Theoretical and experimental studies on 2-amino-6-chloropurine have provided assignments for its key functional groups. researchgate.net The presence of the primary amino group (-NH₂) is typically confirmed by characteristic bands in the IR spectrum. mdpi.com For instance, in related aminopurine derivatives, a broadened band of low intensity in the region of 3100 cm⁻¹ corresponds to the amino group protons. mdpi.com The stretching vibrations of the purine ring's C-C bonds are observed in the spectral region of 1000-1650 cm⁻¹. researchgate.net

The table below summarizes key vibrational assignments for the related compound 2-amino-6-chloropurine, which are expected to be very similar for this compound.

| Functional Group/Vibration | Observed Frequency (cm⁻¹) FT-IR | Observed Frequency (cm⁻¹) FT-Raman | Reference |

| C-C stretching (Purine ring) | 1606 | 1607 | researchgate.net |

| NH₂ rocking mode | 1223 | 1206 | researchgate.net |

| NH₂ wagging mode | 838 | - | researchgate.net |

Data presented is for the analogous compound 2-amino-6-chloropurine.

Raman Spectroscopy Studies

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly for non-polar bonds.

The structural analysis of this compound has been facilitated by FT-Raman spectroscopy. nih.gov The spectrum was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique provides detailed information about the vibrational modes of the molecule, which is essential for a complete structural characterization. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. In a study using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the chemical shifts for this compound were recorded. koreascience.kr The spectrum shows a multiplet at δ 5.75 ppm, which integrates to three protons and is assigned to the protons of the amino group (-NH₂) and the imino proton (-NH) of the purine ring. koreascience.kr A multiplet observed at δ 8.03 ppm corresponds to the single proton (CH) at the 8th position of the purine ring. koreascience.kr

The following table details the ¹H NMR spectral data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| -NH₂ and -NH | 5.75 | multiplet | DMSO-d6 | koreascience.kr |

| C8-H | 8.03 | multiplet | DMSO-d6 | koreascience.kr |

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For purine derivatives, the chemical shifts of the carbon atoms are indicative of the electronic environment and substitution patterns within the heterocyclic ring system.

In a study of 2-Amino-6-bromo-9-methylpurine, a closely related derivative, the ¹³C NMR chemical shifts were recorded in deuterated methanol (B129727) (MeOD). The observed signals provide a reference for the carbon environment in this class of compounds. acs.org General studies on purines indicate that the chemical shift of the C4 carbon is typically found between 145 and 165 ppm. researchgate.net Furthermore, research on 6-halopurine 2'-deoxynucleosides provides additional context on the effects of halogen substitution on the ¹³C chemical shifts of the purine ring. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-CH₃ | 30.6 |

| C5 | 126.3 |

| C8 | 142.5 |

| C4 | 149.4 |

| C2 | 155.62 |

| C6 | 160.8 |

Identification of Isomers and Reaction Progress

The alkylation of 2-amino-6-halopurines is a common synthetic transformation that can lead to the formation of different regioisomers, primarily substitution at the N7 and N9 positions of the purine ring. acs.orgcdnsciencepub.com NMR spectroscopy is crucial for identifying and quantifying these isomers.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unambiguously determine the site of substitution. acs.orgresearchgate.net A key diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the C5 carbon. It has been shown that the C5 signal of an N9-isomer is shifted downfield by approximately 10 ppm compared to the corresponding N7-isomer, providing a reliable method for differentiation. mdpi.com The progress of these alkylation reactions is often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a common method used for these compounds.

For the derivative 2-Amino-6-bromo-9-methylpurine, the calculated exact mass is 227.0 g/mol for the molecular formula C₆H₆BrN₅, with the protonated molecule [M+H]⁺ observed at a mass-to-charge ratio (m/z) of 228.1. acs.org For the parent compound, this compound, predictive models calculate the m/z of the [M+H]⁺ adduct to be 213.97229. uni.lu

| Compound | Adduct | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 213.97229 | - | uni.lu |

| 2-Amino-6-bromo-9-methylpurine | [M+H]⁺ | 227.0 | 228.1 | acs.org |

| 2-Amino-6-(5-bromo-2-methoxyphenyl)-9H-purine | [M+H]⁺ | 319.0 | 320.3 | acs.org |

Crystallographic Studies

Single-crystal X-ray diffraction allows for the precise determination of atomic positions, bond lengths, and bond angles, revealing the three-dimensional structure of a molecule and its arrangement in the crystal lattice.

Crystallographic analyses of compounds structurally related to this compound have been reported. These studies establish the framework for understanding its solid-state architecture. For instance, a derivative of 2-amino-6-chloropurine was found to crystallize in a monoclinic system with the space group P2₁/c. semanticscholar.orgresearchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate Derivative | Monoclinic | P2₁/c | semanticscholar.orgresearchgate.net |

| C₄H₇ClN₅O₂.₅ (related purine) | Triclinic | P-1 | mdpi.compreprints.org |

The crystal packing of purine derivatives is heavily influenced by intermolecular forces, particularly hydrogen bonding and π-π stacking. In the crystal structure of 2-amino-6-chloropurine, strong N-H···N hydrogen bonds are observed, with the imidazole (B134444) N9-H acting as a donor to the N7 atom of an adjacent molecule. scivisionpub.com

Furthermore, the amino group at the C2 position participates in forming hydrogen-bonded ring motifs via N-H···N interactions with the N1 and N3 atoms of neighboring molecules. scivisionpub.com In addition to these hydrogen bonds, π-π stacking interactions between the purine rings contribute to the stability of the crystal lattice. scivisionpub.com For brominated purine derivatives, the potential for N-H···Br hydrogen bonds also exists as a stabilizing intermolecular interaction. researchgate.net

Single-Crystal X-ray Diffraction (XRD)

Conformational Analysis

A definitive conformational analysis of this compound through experimental methods such as X-ray crystallography has not been extensively reported in publicly accessible databases. The determination of precise bond lengths, bond angles, and torsion angles from a crystal structure is pending the availability of a high-quality single crystal suitable for diffraction studies.

However, computational modeling and comparative analysis with structurally similar compounds, such as 2-amino-6-chloropurine, provide valuable insights into the likely conformation of this compound. Theoretical calculations, like those used to generate 3D conformers in chemical databases, suggest a largely planar geometry for the purine ring system, which is characteristic of such aromatic heterocyclic compounds.

The primary conformational considerations for this compound revolve around the tautomeric forms it can adopt. Purines can exist in different tautomeric states depending on the position of the labile hydrogen atoms on the nitrogen atoms of the heterocyclic rings. For this compound, the two most probable tautomers are the N(7)H and N(9)H forms. Quantum chemical calculations performed on the analogous 2-amino-6-chloropurine have shown that the N(9)H tautomer is generally more stable. nih.govresearchgate.net This preference is attributed to the intricate balance of electronic and steric effects within the molecule. It is reasonable to infer a similar preference for the N(9)H tautomer in this compound, although the larger atomic radius of bromine compared to chlorine could introduce subtle differences in the energetic landscape.

The orientation of the exocyclic amino group is another key conformational feature. Typically, this group is expected to be coplanar with the purine ring to maximize electronic conjugation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystallographic information file (CIF), which, as previously noted, is not publicly available for this compound.

The Hirshfeld surface of 2-amino-6-chloropurine is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The bright red spots on the dnorm surface indicate hydrogen bonds, which are the most significant interactions in stabilizing the crystal packing of 2-amino-6-chloropurine. preprints.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 27.1 |

| N···H/H···N | 23.8 |

| Cl···H/H···Cl | 15.7 |

| C···H/H···C | 13.2 |

| Other | 20.2 |

This data is for 2-amino-6-chloropurine and serves as a model for understanding the potential interactions in this compound. epa.gov

In the case of this compound, it is anticipated that a similar set of intermolecular interactions would be present. The strong N-H···N hydrogen bonds would likely remain a dominant feature of the crystal packing. However, the substitution of chlorine with bromine would alter the nature and contribution of the halogen-involved interactions. Bromine is larger and more polarizable than chlorine, which could lead to more pronounced Br···H and Br···N/C halogen bonding interactions. These interactions, along with π-π stacking of the purine rings, would play a crucial role in the supramolecular assembly of this compound in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. semanticscholar.org For purine (B94841) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a reliable balance between computational cost and accuracy. researchgate.netnih.gov

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-amino-6-chloropurine (B14584), DFT calculations have been used to predict its structural parameters. researchgate.net These theoretical values are often in excellent agreement with experimental data obtained from techniques like X-ray diffraction, validating the computational model. semanticscholar.org

A comparison of the optimized geometric parameters for the purine ring of 2-amino-6-chloropurine (as an analogue) shows a strong correlation between theoretical and experimental values, confirming the planarity and aromaticity of the ring system.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated (DFT) | Parameter | Calculated (DFT) |

| N1-C2 | 1.349 | C2-N1-C6 | 116.5 |

| C2-N3 | 1.325 | N1-C2-N3 | 126.1 |

| N3-C4 | 1.342 | C2-N3-C4 | 111.9 |

| C4-C5 | 1.385 | N3-C4-C5 | 127.8 |

| C5-C6 | 1.401 | C4-C5-C6 | 116.7 |

| C6-N1 | 1.332 | C5-C6-N1 | 121.0 |

| C2-N10 | 1.359 | N1-C6-Cl12 | 116.3 |

| C6-Cl12 | 1.751 | H11-N10-H11 | 116.5 |

Data sourced from studies on 2-amino-6-chloropurine. researchgate.net

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure is a true energy minimum but also allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov For 2-amino-6-chloropurine, DFT calculations have successfully reproduced the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. a2bchem.com

Key vibrational modes include N-H stretching of the amino group, C-H stretching of the purine ring, ring stretching vibrations, and the C-Cl stretching mode. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3578 | NH₂ Asymmetric Stretch |

| ν(N-H) | 3465 | NH₂ Symmetric Stretch |

| ν(C-H) | 3108 | Purine C-H Stretch |

| δ(NH₂) | 1665 | NH₂ Scissoring |

| ν(Ring) | 1607 | Purine Ring Stretch |

| ν(Ring) | 1569 | Purine Ring Stretch |

| ν(C-Cl) | 414 | C-Cl Stretch |

Data sourced from studies on 2-amino-6-chloropurine. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic and optical properties of a compound. semanticscholar.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. semanticscholar.org

For 2-amino-6-chloropurine, the HOMO is typically localized over the purine ring and the amino group, while the LUMO is distributed across the purine ring system, indicating that the primary electronic transition is of a π → π* character. researchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.54 |

| E(LUMO) | -1.65 |

| Energy Gap (ΔE) | 4.89 |

Data sourced from studies on 2-amino-6-chloropurine. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intermolecular and intramolecular interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. semanticscholar.org This method is particularly useful for quantifying delocalization and hyperconjugative effects that contribute to molecular stability. semanticscholar.org

The stability of a molecule can be explained by the hyperconjugative interactions between electron donor and acceptor orbitals. In NBO analysis, the stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated. A higher E(2) value indicates a stronger interaction and greater stabilization of the system. researchgate.net

In 2-amino-6-chloropurine, significant stabilization arises from interactions involving the lone pairs of nitrogen atoms and the π* anti-bonding orbitals of the purine ring, indicating substantial electron delocalization, which is characteristic of aromatic systems. researchgate.netnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N10 | π(N1-C6) | 52.73 |

| π(C4-C5) | π(N3-C4) | 22.25 |

| π(C5-C6) | π(N1-C2) | 17.44 |

| π(N7-C8) | π(C4-C5) | 20.31 |

LP(1) denotes a lone pair orbital. Data sourced from studies on 2-amino-6-chloropurine. researchgate.net

Natural Bond Orbital (NBO) Analysis

Intramolecular Hyperconjugative Interactions

Theoretical investigations using Natural Bond Orbital (NBO) analysis have been employed to understand the electronic structure and stability of purine systems, including those closely related to 2-Amino-6-bromopurine. While direct studies on the bromo derivative are limited, research on the analogous compound, 2-amino-6-chloropurine, provides significant insight into the intramolecular interactions at play. researchgate.netnih.gov These studies utilize quantum chemical methods like Density Functional Theory (DFT) to analyze the delocalization of electron density, which is crucial for molecular stability. dergipark.org.tr

Hyperconjugation is a stabilizing interaction that results from the overlap of a filled or partially filled orbital with a neighboring unoccupied orbital. In the context of purine derivatives, NBO analysis reveals significant intramolecular hyperconjugative interactions, primarily between the lone pair (LP) electrons of nitrogen atoms and the antibonding (σ* or π*) orbitals of adjacent bonds. researchgate.netnih.gov For instance, in the N9H10 tautomer of 2-amino-6-chloropurine, a notable interaction occurs between the lone pair of a nitrogen atom and an adjacent N-C antibonding orbital. researchgate.netnih.gov

| Electron Donor Orbital (Filled) | Electron Acceptor Orbital (Unoccupied) | Interaction Type | Significance |

|---|---|---|---|

| LP (N) | σ(N-C) / π(N-C) | Lone Pair -> Antibonding Orbital | Contributes to the stabilization of the purine ring structure. researchgate.netnih.gov |

| π(C=C) | π(C=N) | π -> π | Indicates electron delocalization across the fused ring system. |

Tautomeric Forms and Their Stability

Purine derivatives, including this compound, can exist in different tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. The relative stability of these tautomers is critical for understanding their chemical reactivity and biological interactions. The most common tautomers for purines involve the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring, leading to the N7H and N9H forms. researchgate.netnih.gov

Quantum chemical calculations performed on the related 2-amino-6-chloropurine have systematically investigated the structural and energetic properties of its N(9)H and N(7)H tautomers. nih.gov These computational studies, often employing DFT at levels like B3LYP/6-311++G(d,p), have shown that one tautomer is generally more stable than the other. researchgate.netnih.gov By optimizing the molecular geometry and calculating the total energies of each form, researchers can predict the predominant tautomer in the gaseous phase. For 2-amino-6-chloropurine, the N(9)H tautomer has been identified as the more stable form. researchgate.netnih.gov This preference is influenced by the intricate balance of electronic effects, including the hyperconjugative interactions discussed previously. Given the electronic similarities between chloro and bromo substituents, it is highly probable that the N9H tautomer is also the more stable form for this compound.

| Tautomer | Description | Predicted Stability (based on 2-amino-6-chloropurine) |

|---|---|---|

| N9H | Hydrogen atom is bonded to the nitrogen at position 9 of the purine ring. | More stable, lower energy form. researchgate.netnih.gov |

| N7H | Hydrogen atom is bonded to the nitrogen at position 7 of the purine ring. | Less stable, higher energy form. researchgate.netnih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions.

Molecular docking simulations have been performed to analyze the interaction between this compound (ABPu) and the guanine (B1146940) riboswitch, a structured RNA element that regulates gene expression by binding to guanine. researchgate.netvulcanchem.com These studies are crucial for understanding how the riboswitch recognizes its cognate ligand and how analogs like ABPu might interfere with this process. researchgate.net

Experimental binding studies on related compounds support these computational findings. Isothermal titration calorimetry (ITC) has been used to measure the binding affinities of various purine derivatives to the guanine riboswitch. nih.gov For instance, 6-chloroguanine and 6-bromoguanine have been shown to interact with both the guanine riboswitch (GR) and its C74U mutant, the adenine (B156593) riboswitch (GRA), with nearly identical affinities, highlighting the adaptability of the riboswitch binding pocket. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Binding Pocket | Binds in the same pocket as the native ligand, guanine. | researchgate.net |

| Binding Orientation | Displays the same orientation as guanine. | researchgate.net |

| Key Interaction | Forms hydrogen bonds with the riboswitch, similar to guanine. | researchgate.net |

| Influence of 6-Bromo Group | Causes a negligible influence on the binding mode compared to guanine. | researchgate.net |

Biochemical and Biological Research Applications

Role as a Substrate for Enzymes

2-Amino-6-bromopurine's utility in biochemical studies often stems from its ability to act as a substrate for enzymes involved in purine (B94841) metabolism. Its interaction with these enzymes provides insights into their function and substrate specificity.

Adenine (B156593) Deaminase Substrate Activity

This compound has been identified as a substrate for adenine deaminase (also known as adenosine (B11128) deaminase or ADA), an enzyme crucial for purine metabolism that catalyzes the hydrolytic deamination of adenine or adenosine to hypoxanthine (B114508) or inosine (B1671953), respectively. sigmaaldrich.com The compound's amino group at the C2 position and bromine atom at the C6 position enable it to bind to the enzyme's active site and undergo biochemical transformation.

Studies on adenine deaminase from Arxula adeninivorans and Escherichia coli have confirmed that this compound is hydrolyzed by these enzymes. uni-greifswald.de However, its low water solubility has impeded the determination of complete kinetic constants such as the Michaelis constant (Km). uni-greifswald.de

Research on nucleoside analogs further illuminates the interaction between 2-amino-6-substituted purines and adenine deaminase. A study of 2',3'-dideoxynucleoside derivatives of 2-amino-6-substituted purines demonstrated their activity as substrates for adenine deaminase from calf intestine. fiu.edu While these analogs showed Km values similar to the natural substrate adenosine, their maximum reaction velocities (Vmax) were significantly lower, indicating less efficient conversion to the corresponding guanosine (B1672433) product. fiu.edu The efficiency of hydrolysis (Vmax/Km) for these analogs was less than 3% of that for adenosine. fiu.edu

| Compound (Substituent at C6) | Km (µM) | Vmax (relative to Adenosine) | Vmax/Km (Efficiency, relative to Adenosine) |

|---|---|---|---|

| Adenosine (Natural Substrate) | 34.4 | 100 | 100 |

| Methoxy (OCH₃) | 29.2 | 0.62 | 0.73 |

| Ethoxy (OCH₂CH₃) | 18.9 | <0.01 | <0.002 |

| Amino (NH₂) | 20.3 | 0.81 | 1.37 |

Purine-Nucleoside Phosphorylase (PNP) Interactions

Purine-nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. acs.org The interaction of 2,6-substituted purines, a class that includes this compound, with PNP has been a subject of investigation, particularly for designing new therapeutic agents. nih.gov

Bacterial PNPs, such as the well-studied enzyme from E. coli, exhibit broad substrate specificity and can process various modified purine nucleosides. nih.gov This tolerance has been exploited for the synthesis of nucleoside analogs. Studies on E. coli PNP have shown its ability to cleave ribonucleosides with a range of substituents at the C6 position, including alkyl and aryl groups. nih.gov While human PNP is generally specific for 6-oxopurines (like inosine and guanosine), E. coli PNP can also accept 6-aminopurine nucleosides as substrates. nih.gov This difference in specificity is a key area of research for developing antibacterial drugs or gene therapy strategies. nih.govnih.gov For instance, research into PNP from Helicobacter pylori has explored various 2,6-substituted purines as potential inhibitors to disrupt the bacterial purine salvage pathway. nih.gov

Although this compound belongs to this class of molecules, its specific activity as a substrate or inhibitor for PNP is not as extensively documented as that of other analogs like 2-amino-6-chloropurine (B14584) or 2,6-diaminopurine (B158960). nih.govmdpi.com

Involvement in Nucleic Acid Chemistry

Beyond its interactions with enzymes, this compound serves as a valuable molecule for probing the structure and stability of nucleic acids due to its identity as a guanine (B1146940) analog.

As a Structural Analog of Guanine

This compound is considered a structural analog of the natural purine base guanine. Guanine is defined by a 2-amino group and a 6-oxo group. This compound mimics this structure by possessing the same 2-amino group, with the 6-oxo group being replaced by a bromine atom. This structural similarity allows it to be used as a precursor in the synthesis of various guanine derivatives and as a tool to study guanine recognition by proteins and nucleic acids. nih.gov For example, its close relative, 2-amino-6-chloropurine, is a common starting material for the synthesis of guanine analogs designed to bind to guanine riboswitches. nih.gov

Impact on DNA Stability and Base Pairing

The structural features of this compound, particularly its 2-amino group, have direct implications for the stability of DNA duplexes through base pairing interactions.

The 2-amino group on a purine ring can significantly enhance the thermal stability of a DNA duplex when paired with thymine. A standard adenine-thymine (A-T) base pair is formed by two hydrogen bonds. However, when a purine with a 2-amino group, such as 2,6-diaminopurine (D), pairs with thymine, it can form a third hydrogen bond between the purine's 2-amino group and the C2-oxo group of thymine. mdpi.com This results in a more stable D-T pair with three hydrogen bonds, similar to a guanine-cytosine (G-C) pair. mdpi.com

Studies on the thermodynamics of DNA duplexes have quantified this stabilizing effect, showing that substituting a single A-T pair with a D-T pair provides a large amount of stabilization energy. mdpi.com Research using a closely related compound, 8-aza-7-deaza-7-bromopurine-2,6-diamine, further confirms this principle. When incorporated into a DNA strand, this brominated diaminopurine analog was shown to be a highly efficient stabilizer of duplexes through its ability to form a tridentate (three-hydrogen-bond) base pair with thymine. nih.govresearchgate.net Given that this compound possesses the critical 2-amino group, it is expected to confer similar stabilizing properties to DNA duplexes when positioned opposite thymine.

Interference with Biochemical Pathways

This compound and its derivatives can interfere with crucial biochemical pathways, particularly those involving nucleotide metabolism. One of its primary targets is nucleoside deoxyribosyltransferase-I, an enzyme involved in the nucleotide salvage pathway, which is essential for DNA replication and repair. By acting as a substrate for such enzymes, these compounds can influence nucleotide pools and metabolic processes.

Furthermore, by mimicking natural purine substrates, purine analogues like 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol can potentially disrupt nucleotide synthesis pathways. evitachem.com This interference can have significant effects on cellular proliferation and survival. evitachem.com

The interference of this compound derivatives with biochemical pathways extends directly to DNA replication and repair. vulcanchem.com Some purine derivatives are known to act as inhibitors of enzymes like topoisomerases, which are vital for managing DNA topology during replication and repair. evitachem.com

The compound's structure allows it to interact with various enzymes involved in purine metabolism and DNA maintenance. For example, it can serve as a substrate for adenosine deaminase, an enzyme that plays a role in purine metabolism. The interaction with enzymes of the base excision repair (BER) pathway has also been a subject of study. The enzyme 8-oxoguanine DNA glycosylase (OGG1), which removes oxidized guanine from DNA, has been a target for inhibitors based on modified purine scaffolds. uio.no Synthetic strategies have been developed to create 8-oxoguanine derivatives from 2-amino-6-chloropurine precursors to probe and potentially inhibit these DNA repair mechanisms. uio.no

Applications in Drug Discovery and Development

This compound is a valuable precursor and building block in medicinal chemistry for the synthesis of various therapeutic agents. Its chemical structure, featuring a reactive bromine atom at the 6-position, makes it a versatile intermediate for creating a wide range of nucleoside analogues. nih.gov

Synthesis of Antiviral Agents

A significant application of this compound and its chlorinated counterpart, 2-amino-6-chloropurine, is in the synthesis of antiviral compounds. These purine derivatives serve as key intermediates in the development of nucleoside analogues designed to inhibit viral replication. caymanchem.com Research has shown that these precursors are used to create compounds with activity against a spectrum of viruses, including human immunodeficiency virus (HIV), Epstein-Barr virus (EBV), and human herpes virus 6 (HHV-6). caymanchem.commedchemexpress.com

For instance, 2-amino-6-chloropurine was used as a starting material in the microwave-assisted synthesis of carbocyclic nucleosides like abacavir (B1662851) and carbovir, which are known anti-HIV agents. nih.gov The process involves reacting the purine base with an appropriate side chain precursor to form the nucleoside analogue. nih.govgoogle.com The resulting compounds can then be converted into their active triphosphate forms within the cell, where they interfere with viral enzymes. nih.gov

Table 2: Antiviral Agents Synthesized from 2-Amino-6-halogenopurine Precursors

| Precursor | Resulting Agent/Analogue Class | Target Virus | Reference |

| 2-Amino-6-chloropurine | Abacavir / Carbovir Analogues | HIV-1, HIV-2 | nih.gov |

| 2-Amino-6-chloropurine | Nucleoside Analogues | Epstein-Barr virus (EBV) | caymanchem.commedchemexpress.com |

| 2-Amino-6-chloropurine | Nucleoside Analogues | Human herpes virus 6 (HHV-6) | caymanchem.commedchemexpress.com |

| This compound | Nucleoside Analogues | HIV |

Precursor for Guanine Nucleoside Analogues

2-Amino-6-halogenopurines, including the bromo- and chloro-derivatives, are well-established as useful intermediates for the production of guanine nucleoside analogues. google.com These analogues are a class of compounds with significant therapeutic potential, particularly as antiviral agents. google.comgoogle.com The synthesis typically involves a two-step process: first, the purine intermediate is substituted at the N9 position with a desired side chain, and second, the halogen at the 6-position is converted to a hydroxyl group, yielding the final guanine analogue. google.com

This synthetic route has been employed to create important antiviral drugs like penciclovir (B1679225) and its oral prodrug famciclovir. google.com The versatility of 2-amino-6-halogenopurines as starting materials provides a robust platform for developing novel nucleoside-based therapeutics. nih.govgoogle.com The bromine atom in this compound is a particularly good leaving group, making it highly suitable for nucleophilic substitution reactions needed to build these complex molecules. nih.gov

Development of Antitumor Agents

The chemical scaffold of this compound is a valuable starting point for the synthesis of potential anticancer agents. acs.org Its parent compound, 2-aminopurine (B61359), and its derivatives are recognized as important structural elements for creating antagonists of nucleic acid monomers and their precursors. mdpi.com The modification of purine bases at the 6-position has yielded derivatives with a wide array of biological activities, including antitumor effects. redalyc.org

Research has demonstrated that derivatives of this compound can be synthesized to exhibit cytotoxic effects against various cancer cell lines. imtm.cz For instance, N9-alkyl-substituted purines, derived from 2-amino-6-chloropurine, have shown significant anti-leukemic activity in mice. nih.gov One study highlighted that certain 2,6,9-trisubstituted purine derivatives displayed potent cytotoxic activity, with one compound, in particular, showing high potency and selectivity against several cancer cell lines. imtm.cz This compound was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz

Furthermore, 2-amino-6-chloropurine, a closely related compound, has been modified and conjugated with polyamidoamine (PAMAM) to create a gene delivery system for the p53 tumor suppressor gene. rsc.org This complex demonstrated enhanced p53 gene expression, leading to anti-proliferative effects, cell apoptosis, and cell cycle arrest in a human prostate tumor cell line. rsc.org These findings underscore the potential of this compound and its analogs as foundational structures in the development of new antitumor therapies. mdpi.comrsc.org

Cytotoxic Effects of Derivatives